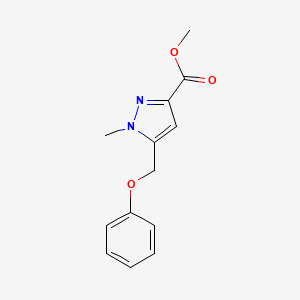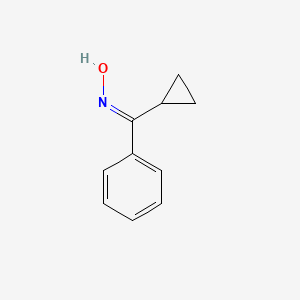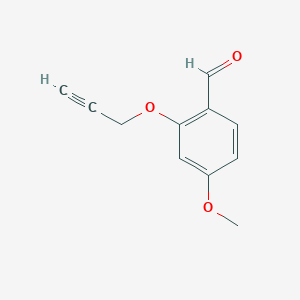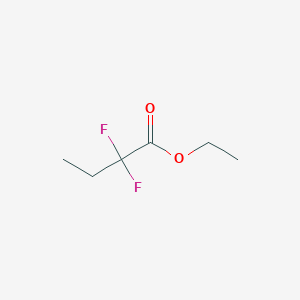
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester
Descripción general
Descripción
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester, also known as MPPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPCA is a pyrazole derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester is not fully understood, but it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it a versatile compound for use in various applications. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester. One area of interest is the development of new MOFs using this compound as a ligand. Another area of interest is the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as a ligand in the development of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have a wide range of applications, including gas storage, catalysis, and drug delivery.
Propiedades
IUPAC Name |
methyl 1-methyl-5-(phenoxymethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-10(8-12(14-15)13(16)17-2)9-18-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHTMCTEYZBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B3118266.png)
![8-Chloropyrido[2,3-d]pyridazin-5(6h)-one](/img/structure/B3118273.png)



![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)


![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
